1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride
Description
1-N-(2,2,2-Trifluoroethyl)cyclobutane-1,3-diamine dihydrochloride is a fluorinated cyclobutane derivative with the molecular formula C₆H₁₁Cl₂F₃N₂ (molecular weight: 193.66 g/mol) . The compound is reported to have a purity of ≥95% and is categorized under industrial and medicinal chemistry research contexts .
Properties
IUPAC Name |
1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)3-11-5-1-4(10)2-5;;/h4-5,11H,1-3,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQILWTIKETTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride typically involves the reaction of cyclobutanone with ammonia in a 1:2 ratio under high temperature and pressure conditions. The resulting product is then purified through distillation and crystallization processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
4,4-Difluorocyclohexanamine Hydrochloride (CAS 675112-70-6)
(R)-1,1,1-Trifluoro-2-Butylamine Hydrochloride (CAS 1212120-62-1)
Cyclobutanemethanamine, 2,2-Difluoro-, Hydrochloride (CymitQuimica)
- Molecular Formula : C₅H₁₀ClF₂N
- Key Differences : Contains a difluorinated cyclobutane ring but lacks the trifluoroethyl substituent. The difluoro group may enhance lipophilicity compared to the target compound, influencing membrane permeability in biological systems .
Functional Analogues
N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride (CAS 1835746-08-1)
O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride
- Melting Point : 161–163°C
- Applications : Used in synthesis of fluorinated oximes and nitroxides. The hydroxylamine group introduces redox activity, unlike the target compound’s diamine functionality .
Physicochemical and Pharmacological Comparisons
Key Observations :
- Fluorination Impact : Trifluoroethyl groups enhance electronegativity and metabolic stability, making the target compound suitable for pharmacokinetic optimization .
- Biological Activity : Compounds like Halazepam (a benzodiazepine with a trifluoroethyl group) demonstrate the pharmacological relevance of this substituent in CNS-targeted drugs, suggesting analogous pathways for the target compound .
Biological Activity
1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine; dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine; dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂F₃N₃
- Molecular Weight : 232.08 g/mol
This compound features a cyclobutane ring substituted with a trifluoroethyl group and two amine functionalities, which contribute to its unique chemical behavior and biological interactions.
Therapeutic Potential
The compound's structural features suggest potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that similar diamine compounds may exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The presence of fluorinated groups often enhances the antimicrobial efficacy of compounds.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry identified several diamine derivatives that demonstrated significant cytotoxicity against human cancer cell lines. While specific data for 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine are scarce, the findings from related compounds provide a promising outlook for its potential use in cancer therapeutics .
Antimicrobial Activity
Research on structurally related compounds has shown promising antimicrobial activity. For instance, a series of fluorinated diamines exhibited potent activity against Gram-positive bacteria and fungi. This suggests that 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine may similarly possess antimicrobial properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
